molecular formula C14H11N3O7 B5553334 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime

Cat. No.: B5553334
M. Wt: 333.25 g/mol
InChI Key: UHJKIECXLPKLFS-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime, commonly known as DNP-oxime, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNP-oxime is a derivative of 2,4-dinitrophenol, a compound that has been used as a weight loss drug in the past. However, DNP-oxime is not used for any medical purposes and is only used in scientific research.

Scientific Research Applications

Chemosensors for Fe(III) Ions

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) has been studied for its application as a chemosensor for Fe(III) ions. The compound exhibits selectivity for Fe3+ over other cations in a HEPES buffered CH3CN:H2O system, demonstrating 1:1 complexation. DPE-I undergoes fluorescence quenching upon complexation with Fe3+, attributed to a photon-induced electron transfer mechanism, showcasing its potential as a chemosensor for iron ions in environmental and biological contexts (Sharma, Chhibber, & Mittal, 2015).

Crystal Structural Analysis

Further investigations into the structural aspects of methoxybenzaldehyde oxime derivatives, including those structurally similar to 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde oxime, have provided insights into their conformations and hydrogen-bonding patterns. These studies contribute to understanding the molecular arrangements and potential applications in material science, highlighting diverse conformations and hydrogen-bonding patterns which are crucial for designing materials with specific properties (Gomes et al., 2018).

Radiosynthesis and Biodistribution Studies

In the field of medical imaging, novel prosthetic groups, including fluorinated aldehyde-containing compounds, have been synthesized for the labeling of peptides for positron emission tomography (PET) imaging. These studies underscore the importance of such compounds in developing radiotracers for biomedical applications, thereby highlighting the potential role of related compounds like this compound in enhancing the specificity and efficacy of diagnostic imaging techniques (Glaser et al., 2008).

Renewable Epoxy Thermosets

Research into fully renewable triphenols derived from lignin shows the relevance of compounds with methoxy groups, such as this compound, in synthesizing environmentally sustainable materials. These compounds play a crucial role in developing epoxy thermosets with varying properties, contributing to the advancement of green chemistry and sustainable material science (Zhao et al., 2018).

Properties

IUPAC Name

(NE)-N-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O7/c1-23-14-6-9(8-15-18)2-4-13(14)24-12-5-3-10(16(19)20)7-11(12)17(21)22/h2-8,18H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJKIECXLPKLFS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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